4-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylic Acid
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Overview
Description
4-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylic acid is a complex organic compound with the molecular formula C12H12N4O4. This compound is notable for its unique structure, which includes a pyrimidine ring, an oxazole ring, and a carboxylic acid group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the pyrimidine derivative, followed by the formation of the oxazole ring. The final step involves the introduction of the carboxylic acid group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems helps in maintaining precise control over reaction conditions such as temperature, pressure, and pH. This ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the compound.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can be useful in creating derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
4-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Researchers are exploring its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate: This compound is similar in structure but has an ethyl ester group instead of a carboxylic acid group.
4,6-Dimethylpyrimidine: This compound shares the pyrimidine ring but lacks the oxazole ring and carboxylic acid group.
Uniqueness
4-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylic acid is unique due to its combination of a pyrimidine ring, an oxazole ring, and a carboxylic acid group. This structure provides a distinct set of chemical properties and potential biological activities that are not found in simpler compounds.
Properties
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4/c1-5-4-6(2)14-12(13-5)15-10(17)8-7(3)20-16-9(8)11(18)19/h4H,1-3H3,(H,18,19)(H,13,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLICGSYQJPKJOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=C(ON=C2C(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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